6-Fluoronaphthalen-2-OL

Aqueous Solubility Formulation Design Reaction Workup

Isomeric contamination in fluoronaphthol building blocks can invalidate KRAS G12D SAR studies. 6-Fluoronaphthalen-2-OL (CAS 13101-83-2) is the authentic regioisomer-the direct synthetic precursor to MRTX1133's pharmacophore. Key advantages: • Lower LogP (2.68) vs. 6-Cl analog (3.20) reduces CYP450 liability • Higher mp (117-118°C) vs. 8-fluoro isomer (98-99°C) simplifies recrystallization • Verified ≥97% HPLC purity eliminates isomeric ambiguity. Shipped under nitrogen at 2-8°C for long-term stability.

Molecular Formula C10H7FO
Molecular Weight 162.16 g/mol
CAS No. 13101-83-2
Cat. No. B077081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoronaphthalen-2-OL
CAS13101-83-2
Molecular FormulaC10H7FO
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)F)C=C1O
InChIInChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
InChIKeyFFTKHYLSWWAPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoronaphthalen-2-OL: Building Block for KRAS-Targeted Drug Discovery


6-Fluoronaphthalen-2-OL is a halogenated 2-naphthol derivative (C₁₀H₇FO, MW 162.16 g/mol) bearing a single fluorine at the 6-position and a hydroxyl at the 2-position of the naphthalene ring [1]. It serves as a key synthetic intermediate in pharmaceutical research, particularly in the construction of kinase inhibitors (e.g., the clinical-stage KRAS G12D inhibitor MRTX1133) and GPCR antagonists [2]. The strategic placement of the fluorine at C6—rather than at C1, C8, or substitution with chlorine/bromine—imparts distinct physicochemical properties, including moderated lipophilicity (XLogP3 = 2.8), reduced aqueous solubility (0.15 g/L), and regioisomer-dependent hydrogen-bond acidity (predicted pKa 9.51) that directly influence molecular recognition, metabolic stability, and solid-state handling .

1
Building Block Type
Halogenated 2-naphthol for kinase inhibitor and GPCR antagonist synthesis
2
Key Structural Feature
C6 fluorine substitution provides moderated lipophilicity for multiparameter optimization
3
Workflow Compatibility
Supports fragment-based discovery, solid-form development, and impurity reference synthesis

6-Fluoronaphthalen-2-OL: Why Generic Substitution Fails


Despite sharing the 2-naphthol core, 6-fluoronaphthalen-2-OL exhibits quantifiable deviations from 2-naphthol—most notably an approximately 5-fold reduction in aqueous solubility (0.15 vs. 0.76 g/L) and a distinct crystal packing profile reflected in its lower melting point (117–118°C vs. 121–123°C) . Compared to the 6-chloro analog, the fluoro derivative displays substantially lower lipophilicity (LogP 2.68 vs. 3.20), a critical parameter for controlling CYP450 off-target binding and CNS Multiparameter Optimization (MPO) scores [1]. Even among fluoro regioisomers, the C6-substituted variant differs from the C8-substituted compound in melting point (Δ = +19°C) and predicted pKa (9.51 vs. 9.39) . These differences are not cosmetic; they alter reactivity in palladium-catalyzed cross-couplings, metabolic vulnerability to oxidative defluorination, and the hydrogen-bonding geometry of derived drug candidates—making generic substitution a quantifiably risky proposition that can derail SAR campaigns, alter pharmacokinetic profiles, and compromise solid-form stability.

Target Compound
6-Fluoronaphthalen-2-OL
LogP 2.68, solubility 0.15 g/L, mp 117–118°C
Common Analogues
6-Chloro-2-naphthol
Higher LogP (3.20) may alter CYP450 binding context and CNS MPO scores
8-Fluoro-2-naphthol
Lower mp (98–99°C) and different pKa may shift solid-form stability and H-bond geometry
2-Naphthol
~5× higher solubility (0.76 g/L) may not replicate aqueous workup and assay-media behavior

6-Fluoronaphthalen-2-OL: Quantitative Differentiation Evidence


Aqueous Solubility: 6-Fluoro vs. 2-Naphthol

6-Fluoronaphthalen-2-OL exhibits a calculated aqueous solubility of 0.15 g/L at 25°C, compared with an experimentally determined solubility of 0.76 g/L for unsubstituted 2-naphthol at 20°C . This represents an approximately 5.1-fold reduction in water solubility attributable to the electron-withdrawing inductive effect (−I) of the C6 fluorine substituent, which reduces the naphtholate anion's hydration energy relative to the neutral phenol.

Aqueous Solubility
Cross-study
~5.1-fold lower solubility vs 2-naphthol (0.15 vs 0.76 g/L)
Supports formulation-design context
Calculated vs experimental cross-study data; conditions may differ
Aqueous Solubility Formulation Design Reaction Workup

Lipophilicity: 6-Fluoro vs. 6-Chloro-2-naphthol

6-Fluoronaphthalen-2-OL has a measured/calculated LogP of 2.68, whereas 6-chloro-2-naphthol has a LogP of 3.20—a ΔLogP of 0.52 log units [1]. This ~18% lower lipophilicity arises from the stronger electronegativity and smaller atomic radius of fluorine versus chlorine, which reduces dispersive van der Waals interactions with the octanol phase without introducing the polarizable halogen-bond donor character of chlorine.

Lipophilicity (LogP)
Cross-study
LogP 2.68 (6-F) vs 3.20 (6-Cl); ΔLogP = 0.52
Supports selectivity engineering context
Calculated values; consistent directionality reported across methods
Lipophilicity Drug-Likeness CYP450 Off-Target Liability

Regioisomeric Comparison: 6-Fluoro vs. 8-Fluoro-2-naphthol

The 6-fluoro regioisomer melts at 117–118°C with a predicted pKa of 9.51, whereas the 8-fluoro regioisomer melts at 98–99°C with a predicted pKa of 9.39 . The 19°C higher melting point of the 6-fluoro isomer indicates stronger intermolecular O–H···π and C–H···F hydrogen-bonding networks in the crystal lattice. The 0.12-unit higher pKa suggests that the C6 fluorine exerts a weaker through-conjugative electron-withdrawing effect on the hydroxyl group via the naphthalene π-system compared to the C8 fluorine, consistent with the known meta-like versus para-like resonance pathways in 2-naphthols.

Regioisomer Properties
Cross-study
Δmp = +19°C vs 8-fluoro; ΔpKa = +0.12 log units
Supports solid-form and purification review
Predicted pKa and experimental mp; recrystallization conditions differ
Regioisomerism Solid-State Properties Hydrogen-Bond Acidity

Fragment Provenance in MRTX1133 KRAS G12D Inhibitor

The 6-fluoronaphthalen-2-ol fragment constitutes the solvent-exposed aryl-hydroxyl recognition motif of MRTX1133, the first reported noncovalent, potent, and selective KRAS G12D inhibitor to enter clinical trials. MRTX1133 achieves an IC50 of 6 nM against KRAS G12D-mutant AGS cells in a 2D viability assay, with >500-fold selectivity over wild-type KRAS-amplified MKN1 cells [1]. In biochemical assays, MRTX1133 demonstrated a KD of approximately 0.2 pM for GDP-bound KRAS G12D and >1,000-fold selectivity over KRAS WT in cell-based phospho-ERK inhibition (median IC50 ~5 nM for G12D lines vs. >1,000 nM for WT lines) [2]. The 6-fluoro substituent contributes to the optimal fit within the Switch II pocket by engaging in favorable C–H···F contacts with glycine residues and modulating the electron density of the naphthol ring for edge-to-face π-stacking with His95.

MRTX1133 Fragment Provenance
Reported
IC50 6 nM (KRAS G12D); >1,000-fold selectivity over KRAS WT
Supports inhibitor supply-chain context
Fragment role is class-level inference for the building block
KRAS G12D Fragment-Based Drug Discovery Oncology Therapeutics

CYP2D6 Selectivity Engineering for CCR3 Antagonists

In a systematic medicinal chemistry optimization study, a 6-fluoro-2-naphthylmethyl lead compound (Compound 1) displayed potent CCR3 antagonism (IC50 = 20 nM) but also inhibited CYP2D6 with an IC50 of 400 nM. Iterative structural modification focused on reducing lipophilic bulk while retaining the 6-fluoro-2-naphthyl core yielded Compound 30, which maintained CCR3 inhibitory activity (IC50 = 23 nM) while dramatically reducing CYP2D6 inhibition to an IC50 of 29,000 nM—a 72.5-fold improvement in the CYP2D6/CCR3 selectivity ratio [1]. The 6-fluoro-2-naphthyl group was preserved throughout the entire optimization campaign, indicating its indispensable role in CCR3 pharmacophore binding and its compatibility with achieving excellent selectivity against this critical anti-target.

CYP2D6 Selectivity Engineering
Reported
72.5-fold improvement in CYP2D6 IC50 (400 to 29,000 nM) while retaining CCR3 IC50
Supports metabolic stability screening context
6-fluoro-2-naphthyl core preserved throughout the optimization campaign
CYP2D6 Inhibition CCR3 Antagonist Metabolic Stability Optimization

6-Fluoronaphthalen-2-OL: Key Application Scenarios


KRAS G12D Inhibitor Medicinal Chemistry and CMC Development

6-Fluoronaphthalen-2-OL is the direct synthetic precursor to the aryl-hydroxyl pharmacophore of MRTX1133, a first-in-class noncovalent KRAS G12D inhibitor that entered Phase 1/2 clinical trials. With MRTX1133 demonstrating a cellular IC50 of 6 nM against KRAS G12D-mutant AGS cells and >1,000-fold selectivity over wild-type KRAS [1], the building block is essential for SAR exploration around the Switch II pocket, synthesis of exploratory analogs, preparation of impurity reference standards, and development of scalable manufacturing routes. Any program targeting KRAS G12D or structurally related switch-II pocket inhibitors should prioritize sourcing the authentic 6-fluoro regioisomer (CAS 13101-83-2) with verified purity ≥97% (HPLC) to avoid isomeric contamination that could confound biological assay interpretation and compromise intellectual property position.

CCR3 Antagonist Optimization with CYP2D6 Selectivity

The 6-fluoro-2-naphthyl scaffold has been validated in a published optimization campaign where it enabled the discovery of CCR3 antagonists with a 72.5-fold improvement in CYP2D6 selectivity while preserving target potency (CCR3 IC50 maintained at ~23 nM). This established SAR body [2] provides a de-risked starting point for new chemokine receptor programs (CCR3, CCR1, CCR5) where CYP2D6 inhibition is a known liability. The lower LogP of the 6-fluoro analog (2.68 vs. 3.20 for 6-chloro) is mechanistically consistent with the selectivity improvement and can be leveraged prospectively in multiparameter optimization workflows.

Physicochemical Property-Guided Fragment Library Design

The quantifiable property differences between 6-fluoronaphthalen-2-OL (LogP 2.68, solubility 0.15 g/L, predicted pKa 9.51) and its structural analogs—2-naphthol (LogP 2.71, solubility 0.76 g/L, pKa 9.51), 6-chloro-2-naphthol (LogP 3.20), and 8-fluoro-2-naphthol (pKa 9.39)—make it a valuable probe for fragment-based screening libraries where controlled variation in lipophilicity and hydrogen-bond acidity is desired without altering core molecular topology. The 6-fluoro compound offers the lowest LogP among the 6-halogenated series while maintaining near-identical pKa to the parent 2-naphthol, enabling SAR deconvolution of lipophilicity-driven versus acidity-driven effects in biochemical and cell-based assays.

Process Chemistry and Solid-Form Development

The well-defined melting point (117–118°C) and storage conditions (2–8°C, sealed under nitrogen) of 6-fluoronaphthalen-2-OL provide practical advantages for kilogram-scale synthesis and long-term inventory management. The ~19°C melting point advantage over the 8-fluoro regioisomer (mp 98–99°C) facilitates purification by recrystallization and reduces the risk of amorphous phase formation during storage. Commercial availability from multiple vendors at purities ranging from 95% to ≥98% (HPLC) [3] ensures supply chain redundancy for process development, while the compound's classification under HS code 2908199090 provides clarity for import/export logistics.

Application
Selection Property
Validation Focus
KRAS G12D inhibitor research
Authentic 6-fluoro regioisomer identity
Switch-II pocket SAR and impurity profiling
CCR antagonist optimization
Moderated lipophilicity (LogP 2.68)
CYP2D6 anti-target selectivity review
Fragment-based library design
Controlled halogen-dependent properties
Lipophilicity vs acidity deconvolution
Process chemistry and solid-form development
Well-defined melting point (117–118°C)
Recrystallization and storage stability review

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